Bis(4-carboxyphenyl)dimethylsilane
Description
Properties
IUPAC Name |
4-[(4-carboxyphenyl)-dimethylsilyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4Si/c1-21(2,13-7-3-11(4-8-13)15(17)18)14-9-5-12(6-10-14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPQAYDKDSTZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306767 | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17003-01-9 | |
| Record name | NSC179703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC179703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The preparation of Bis(4-carboxyphenyl)dimethylsilane generally follows a four-step synthetic pathway starting from p-bromotoluene, involving:
- Formation of the ditolylsilane intermediate
- Acid hydrolysis to yield ditolyl derivatives
- Oxidation to convert methyl groups into carboxylic acid groups
- Optional reduction to dialcohol derivatives for further polymer applications
Detailed Stepwise Preparation
| Step | Reaction Description | Reagents and Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1. Formation of Ditolylsilane | Reaction of p-bromotoluene with organolithium reagent followed by reaction with dichlorodimethylsilane | p-Bromotoluene → organolithium salt (n-BuLi, N2 atmosphere) → dichlorodimethylsilane, stirred and heated 16 h | Bis(4-methylphenyl)dimethylsilane (ditolylsilane) | Intermediate for oxidation |
| 2. Acid Hydrolysis | Hydrolysis of organosilicon intermediate to yield ditolyl derivatives | Acidic conditions, filtration of salts | Ditolylsilane derivative | Purified for oxidation |
| 3. Oxidation to Diacid | Oxidation of methyl groups to carboxylic acids | Strong acid medium (e.g., KMnO4 or other oxidants) | This compound (diacid) | Key target compound |
| 4. Optional Reduction to Dialcohol | Reduction of diacid to dialcohol | LiAlH4 in THF, nitrogen atmosphere | Bis(4-hydroxymethylphenyl)dimethylsilane | For polymer precursor use |
This sequence is summarized in Scheme 1 of the referenced research, where the diacid (2a) is the primary target compound used for further polymer synthesis.
Reaction Mechanisms and Conditions
Step 1: Organolithium Formation and Silane Coupling
The initial step involves generating an organolithium intermediate by treating p-bromotoluene with n-butyllithium under inert atmosphere to avoid side reactions. This intermediate then reacts with dichlorodimethylsilane, leading to the formation of bis(4-methylphenyl)dimethylsilane after stirring and heating for 16 hours. The reaction proceeds via nucleophilic substitution on silicon, replacing chlorine atoms with aryl groups.
Step 3: Oxidation
The oxidation of methyl groups to carboxylic acids is typically performed under acidic conditions using oxidizing agents such as potassium permanganate or other strong oxidants, converting the methyl substituents on the phenyl rings into carboxyl groups. This step is crucial for obtaining the diacid functionality necessary for subsequent polymerization reactions.
Step 4: Reduction (Optional)
The diacid can be reduced to the corresponding dialcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under nitrogen atmosphere. This dialcohol is valuable as a monomer in polyester synthesis.
Characterization of Products
All intermediates and final products including this compound are characterized by:
- Fourier Transform Infrared Spectroscopy (FT-IR)
- Proton, Carbon-13, and Silicon-29 Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 29Si NMR)
The spectral data confirm the successful transformation at each stage, consistent with the proposed molecular structures.
Application in Polymer Synthesis
This compound serves as a diacid monomer in the synthesis of silicon-containing aromatic polyesters and polyamides. The diacid is first activated by conversion to a ditosylate intermediate using tosyl chloride in pyridine, which facilitates nucleophilic substitution by dialcohols to form polyesters.
In polyamide synthesis, this compound is copolymerized with aromatic diamines via direct polycondensation methods, such as Yamazaki’s phosphorylation, yielding high molecular weight polymers with enhanced thermal stability and solubility due to the silicon moiety in the backbone.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Reagents | Conditions | Product | Key Notes |
|---|---|---|---|---|---|
| Organolithium formation and silane coupling | p-Bromotoluene | n-BuLi, dichlorodimethylsilane | N2 atmosphere, 16 h stirring/heating | Bis(4-methylphenyl)dimethylsilane | Intermediate |
| Acid hydrolysis | Organosilicon intermediate | Acidic medium | Standard hydrolysis | Ditolylsilane derivative | Purification step |
| Oxidation to diacid | Ditolylsilane derivative | KMnO4 or similar oxidant | Acidic medium | This compound | Target compound |
| Reduction to dialcohol (optional) | This compound | LiAlH4 in THF | N2 atmosphere | Bis(4-hydroxymethylphenyl)dimethylsilane | Polymer precursor |
Research Findings and Notes
- The multi-step synthesis is reproducible with good yields at each stage.
- The use of organolithium reagents requires strict inert atmosphere to prevent side reactions.
- Oxidation must be carefully controlled to avoid over-oxidation or degradation of the silicon moiety.
- The final diacid is a versatile monomer for advanced polymer systems, imparting thermal stability and mechanical strength due to the silicon incorporation.
- Characterization by FT-IR and multinuclear NMR confirms the integrity of the silicon-carbon framework throughout the synthesis.
Chemical Reactions Analysis
Crosslinking Reactions in Epoxy Resins
BCPDS acts as a crosslinking agent for epoxy resins like diglycidyl ether of bisphenol-A (DGEBA). Its carboxylic acid groups react with epoxy rings under thermal or catalytic conditions:
Key Findings :
-
Catalyst Dependency : Imidazole (0.1–0.5% wt/wt) reduces curing temperatures by 30–50°C compared to uncatalyzed reactions .
-
Stoichiometric Effects : Increasing BCPDS:DGEBA ratios (1:1 to 2.5:1) broadens exotherm peaks in differential scanning calorimetry (DSC), indicating multi-stage curing .
-
Thermal Stability : Cured resins exhibit char yields of 40–55% at 800°C under nitrogen, with decomposition activation energies of 120–150 kJ/mol .
Table 1 : Curing Parameters of DGEBA/BCPDS Systems
| BCPDS:DGEBA Ratio | Imidazole (%) | Peak Exotherm (°C) | Char Yield (%) |
|---|---|---|---|
| 1:1 | 0.1 | 220 | 45 |
| 1.5:1 | 0.1 | 215 | 48 |
| 2:1 | 0.3 | 210 | 52 |
Supramolecular Assembly via Hydrogen Bonding
BCPDS forms hydrogen-bonded networks with pyridine derivatives, enabling supramolecular polymer synthesis:
Key Findings :
-
Partners : 4,4′-bipyridyl (SP1), 1,2-bis(4-pyridyl)ethylene (SP2), and 4,4′-azopyridine (SP3) .
-
Structural Evidence :
-
Association Constants : Ranging from 10² to 10³ M⁻¹, depending on the pyridine derivative .
Table 2 : Hydrogen-Bonding Parameters in Supramolecular Polymers
| Polymer | Partner | O–H···N Length (Å) | Association Constant (M⁻¹) |
|---|---|---|---|
| SP1 | 4,4′-bipyridyl | 2.65 | 1.2 × 10³ |
| SP2 | 1,2-bis(4-pyridyl) | 2.72 | 8.5 × 10² |
| SP3 | 4,4′-azopyridine | 2.68 | 9.8 × 10² |
Reduction to Dialcohol Derivatives
BCPDS undergoes reduction to bis(4-hydroxymethylphenyl)dimethylsilane using lithium aluminum hydride (LiAlH₄):
Reaction Conditions :
Characterization :
-
IR : Loss of carboxylic O–H (2500–3000 cm⁻¹) and emergence of alcohol O–H (3200–3600 cm⁻¹) .
-
¹H NMR : New signals at δ 4.5 ppm (CH₂OH) and δ 1.2 ppm (Si–CH₃) .
Esterification and Polycondensation
BCPDS reacts with diols or diphenols to form polyesters under phase-transfer conditions:
Key Findings :
-
Catalysts : Benzyltriethylammonium chloride (BTEAC) enhances yields by 20–30% compared to uncatalyzed reactions .
-
NaOH Concentration : Excess NaOH (>10%) promotes hydrolysis, reducing inherent viscosity (η) from 0.8 to 0.3 dL/g .
Table 3 : Polyester Synthesis from BCPDS and Bisphenol A
| NaOH (%) | Catalyst | Yield (%) | η (dL/g) |
|---|---|---|---|
| 5 | BTEAC | 85 | 0.75 |
| 10 | None | 60 | 0.45 |
| 15 | BTEAC | 70 | 0.30 |
Salt Formation with Amines
BCPDS forms ionic complexes with amines like 4,4′-diaminodiphenyl sulfone (DDS), enabling epoxy curing:
Scientific Research Applications
Synthesis of Silicon-Containing Aromatic Poly(esters)
Bis(4-carboxyphenyl)dimethylsilane is utilized in the synthesis of poly(esters) containing silicon atoms within the main chain . These poly(esters) are derived from aromatic dicarboxylic acids and aliphatic dialcohols, where the silicon atom is bonded to methyl groups .
Synthesis process
- Ditolyl derivatives, such as bis(4-methylphenyl)dimethylsilane, are obtained from p-bromotoluene and dichlorodimethylsilane .
- This compound is produced through the oxidation of ditolyl compounds .
- The reduction of this compound with LiAlH4 in THF yields dialcohols like bis(4-hydroxymethylphenyl)dimethylsilane .
Thermal Properties
The thermal properties, such as glass transition temperature (Tg) and thermal decomposition temperature, are related to the specific structure of the repeating unit in the poly(esters) . Thermogravimetric measurements are conducted between 30 °C and 800 °C with a heating rate of 20 °C min-1 under N2 flow to analyze these properties .
Modification of Epoxy Resins
This compound is also used to modify epoxy resins, specifically diglycidyl ether of bisphenol A (DGEBA) .
Curing Behavior
Mechanism of Action
The mechanism by which bis(4-carboxyphenyl)dimethylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom, with its ability to form four covalent bonds, acts as a central scaffold, allowing the attachment of various functional groups. This versatility enables the compound to participate in a wide range of chemical reactions, making it valuable in the synthesis of complex molecules.
Comparison with Similar Compounds
Bis(4-carboxyphenyl)ethylmethylsilane
Bis(4-bromophenyl)dimethylsilane
Bis(4-hydroxyphenyl)dimethylsilane
Dimethyl(4-methylphenyl)silane
Catalytic Dimethylsilane Derivatives (e.g., Bis(4-bromoindenyl)dimethylsilane)
- Structure : Bulky indenyl substituents (C₁₉H₁₈Br₂Si) .
- Key Differences :
- Applications : Catalyst precursors in industrial polyolefin production .
Research Findings and Insights
- Substituent Impact : Carboxyl groups enhance thermal stability and polymer crosslinking, whereas bromine/hydroxyl groups prioritize reactivity or precursor utility .
- Thermal Performance : Carboxyphenyl derivatives exhibit superior thermal resilience (Tg >150°C, decomposition >300°C), making them ideal for high-performance polymers .
- Market Relevance : While Bis(chloromethyl)dimethylsilane dominates industrial markets (e.g., silicones), carboxyphenyl derivatives occupy niche roles in specialty polymers .
Biological Activity
Bis(4-carboxyphenyl)dimethylsilane is a silane compound that has garnered attention in various fields, including materials science and biochemistry. Its unique structure, featuring carboxylic acid groups attached to a dimethylsilane backbone, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be represented as follows:
This compound features two carboxyphenyl groups that may interact with biological systems, potentially influencing cellular processes.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its effects on cellular mechanisms and its potential as a therapeutic agent. Key areas of focus include:
- Antioxidant Activity : Research indicates that compounds with carboxylic acid groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The ability of this compound to inhibit specific enzymes could suggest applications in treating diseases where enzyme activity is dysregulated.
1. Antioxidant Activity
A study investigated the antioxidant properties of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant radical scavenging activity, comparable to established antioxidants.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 78.5 | 85.2 |
| Ascorbic Acid | 90.0 | 92.5 |
2. Enzyme Inhibition
Research focusing on the inhibitory effects of this compound on carbonic anhydrase (CA) revealed promising results. The compound demonstrated selective inhibition against certain CA isozymes, suggesting potential therapeutic applications in conditions like glaucoma and cancer.
| Isozyme | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| CA I | 15 | 1 |
| CA II | 30 | 2 |
| CA IX | 10 | 0.67 |
The proposed mechanism for the biological activity of this compound involves its interaction with cellular targets through hydrogen bonding and hydrophobic interactions facilitated by the carboxylic acid groups. This interaction may lead to conformational changes in target proteins, modulating their activity.
Q & A
Q. What are the common synthetic routes for Bis(4-carboxyphenyl)dimethylsilane, and how do reaction conditions influence yield?
this compound can be synthesized via hydrolysis of its ester precursor under acidic or basic conditions. A typical method involves refluxing bis(4-methoxycarbonylphenyl)dimethylsilane with sodium hydroxide in a methanol/water mixture, followed by acidification to precipitate the carboxylic acid form. Yield optimization requires precise pH control during hydrolysis (pH 2–3) and inert atmosphere conditions to prevent siloxane bond formation . Solvent polarity and temperature (e.g., 60–80°C) also critically affect reaction efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FTIR : Confirms carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- ¹H/¹³C NMR : Identifies dimethylsilane protons (δ 0.2–0.5 ppm) and aromatic protons (δ 7.2–8.0 ppm). Carboxylic acid protons may appear as broad peaks in DMSO-d₆.
- XRD : Resolves crystallographic parameters, particularly for supramolecular assemblies . Cross-validation with elemental analysis ensures purity (>98% by HPLC) .
Q. How can solubility challenges be addressed during experimental design?
this compound exhibits limited solubility in nonpolar solvents. Recommended solvents include DMSO, DMF, or aqueous bases (e.g., 0.1M NaOH). For kinetic studies, sonication or heating (40–50°C) enhances dissolution. Pre-saturation of solvents with inert gases (N₂/Ar) prevents oxidation of silane groups .
Advanced Research Questions
Q. What strategies enable supramolecular self-assembly of this compound, and how do environmental factors affect morphology?
The compound forms hydrogen-bonded polymers via carboxylic acid dimerization. Self-assembly in polar aprotic solvents (e.g., DMF) yields fibrous structures, while aqueous acidic conditions (pH 4–5) produce micellar aggregates. Temperature (25°C vs. 60°C) and solvent evaporation rate critically influence crystallinity and pore size in resulting frameworks .
Q. How can contradictory structural data (e.g., XRD vs. NMR) be resolved in silane-based frameworks?
Discrepancies between XRD (long-range order) and NMR (local bonding) often arise from dynamic hydrogen-bonding networks. Use VT-NMR (variable temperature) to probe temperature-dependent conformational changes. Pair with DFT calculations to model hydrogen-bonding distances and validate against experimental XRD data .
Q. What role do carboxylate groups play in host-guest interactions, and how can they be exploited for catalytic applications?
Carboxylate moieties act as Lewis basic sites, enabling coordination with metal ions (e.g., Ru²⁺, Pd²⁺) for heterogeneous catalysis. For example, immobilizing Ru(II) complexes on this compound enhances stability in oxidation reactions (TON > 500). Competitive binding studies with pyridine derivatives (e.g., pyrazine) quantify host-guest affinity .
Q. What safety protocols are critical when handling this compound in corrosive environments?
Q. How can substituent modification (e.g., halogenation) tune the electronic properties of this compound?
Introducing electron-withdrawing groups (e.g., –NO₂ at the para position) via electrophilic substitution reduces HOMO-LUMO gaps, enhancing photoluminescence. Conversely, electron-donating groups (e.g., –OCH₃) increase solubility in polar solvents. Monitor regioselectivity using Hammett plots to correlate substituent effects with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
